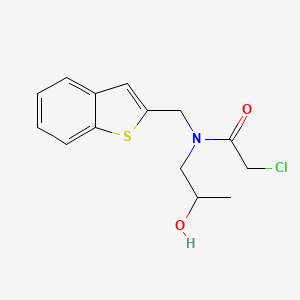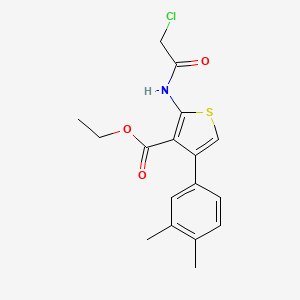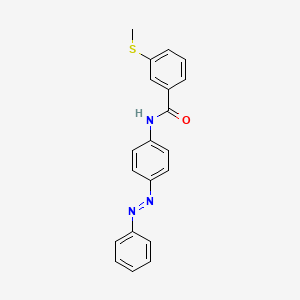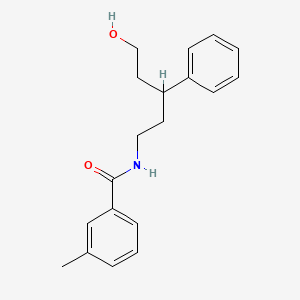![molecular formula C21H26N4 B2469570 N-丁基-2-甲基-3-苯基-5,6,7,8-四氢吡唑并[5,1-b]喹唑啉-9-胺 CAS No. 899390-45-5](/img/structure/B2469570.png)
N-丁基-2-甲基-3-苯基-5,6,7,8-四氢吡唑并[5,1-b]喹唑啉-9-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a useful research compound. Its molecular formula is C21H26N4 and its molecular weight is 334.467. The purity is usually 95%.
BenchChem offers high-quality N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Here’s a comprehensive analysis of the scientific research applications of N-(butan-2-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine (also known as STK852303, F3348-0434, or N-(butan-2-yl)-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine). This compound, a quinazoline derivative, has several notable applications in scientific research:
Anticancer Research
Quinazoline derivatives, including STK852303, have shown significant potential in anticancer research. These compounds can inhibit various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The structural features of STK852303 make it a promising candidate for developing new anticancer agents .
Antibacterial Activity
STK852303 has been studied for its antibacterial properties. Quinazoline derivatives are known to exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes STK852303 a valuable compound in the search for new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Applications
Research has indicated that quinazoline derivatives can possess anti-inflammatory properties. STK852303 may help in reducing inflammation by inhibiting specific pathways involved in the inflammatory response. This application is particularly relevant for developing treatments for chronic inflammatory diseases .
Antiviral Research
STK852303 has potential applications in antiviral research. Quinazoline derivatives have been found to inhibit the replication of certain viruses, making them useful in the development of antiviral drugs. This could be particularly important for treating viral infections that currently have limited treatment options .
Neuroprotective Effects
Studies have suggested that quinazoline derivatives can have neuroprotective effects, potentially offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. STK852303 could be explored for its ability to protect neurons from damage and improve cognitive function .
Antioxidant Properties
The antioxidant properties of quinazoline derivatives, including STK852303, make them useful in combating oxidative stress. This is important in the context of diseases where oxidative damage plays a critical role, such as cardiovascular diseases and certain types of cancer .
Antidiabetic Research
Quinazoline derivatives have been investigated for their potential in managing diabetes. STK852303 may help regulate blood glucose levels and improve insulin sensitivity, making it a candidate for developing new antidiabetic medications .
Antifungal Activity
STK852303 has also been studied for its antifungal properties. Quinazoline derivatives can inhibit the growth of various fungal species, which is crucial for developing treatments for fungal infections, especially those resistant to current antifungal drugs .
These applications highlight the versatility and potential of STK852303 in various fields of scientific research. Each application area offers a unique opportunity for further exploration and development, contributing to advancements in medicine and pharmacology.
Quinazoline derivatives: synthesis and bioactivities Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application
属性
IUPAC Name |
N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-4-14(2)22-20-17-12-8-9-13-18(17)23-21-19(15(3)24-25(20)21)16-10-6-5-7-11-16/h5-7,10-11,14,22H,4,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHXGFPECHMTOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C2CCCCC2=NC3=C(C(=NN31)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)



![8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469496.png)






